molecular formula C13H12O3 B13959973 2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol CAS No. 481638-74-8

2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol

Cat. No.: B13959973
CAS No.: 481638-74-8
M. Wt: 216.23 g/mol
InChI Key: HHEFWQPYYUOGHD-UHFFFAOYSA-N
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Description

2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol is an organic compound with the molecular formula C13H12O3 This compound features a cyclohexa-3,6-diene ring substituted with hydroxy and phenylmethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol typically involves the condensation of phenylmethylidene with cyclohexa-3,6-diene-1,3-diol under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and hydroxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenyl and hydroxy derivatives.

Scientific Research Applications

2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Hydroxy(phenyl)methylidene]cyclohexa-3,5-diene-1,2-diol
  • 2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,4-diol

Uniqueness

2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol is unique due to its specific substitution pattern and the resulting chemical properties

Properties

CAS No.

481638-74-8

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-[hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol

InChI

InChI=1S/C13H12O3/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-3,5-8,14-16H,4H2

InChI Key

HHEFWQPYYUOGHD-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C(=C(C2=CC=CC=C2)O)C(=C1)O)O

Origin of Product

United States

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